molecular formula C20H18F3N3O3S B11238369 2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B11238369
M. Wt: 437.4 g/mol
InChI Key: FHQQGFQFRCETEB-UHFFFAOYSA-N
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Description

2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a combination of imidazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the 2-METHOXYPHENYL Group: This step involves the reaction of the imidazole derivative with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the SULFANYL Linkage: The thiol group is introduced by reacting the imidazole derivative with a thiolating agent like thiourea.

    Attachment of the TRIFLUOROMETHOXYPHENYL Group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzyl chloride under basic conditions.

    Formation of the ACETAMIDE Group: The final step involves the acylation of the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro and halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its imidazole ring is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(METHOXY)PHENYL]ACETAMIDE
  • 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(FLUORO)PHENYL]ACETAMIDE

Uniqueness

The presence of the trifluoromethoxy group in 2-({1-[(2-METHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a more potent candidate for drug development and other applications.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-17-5-3-2-4-14(17)12-26-11-10-24-19(26)30-13-18(27)25-15-6-8-16(9-7-15)29-20(21,22)23/h2-11H,12-13H2,1H3,(H,25,27)

InChI Key

FHQQGFQFRCETEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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